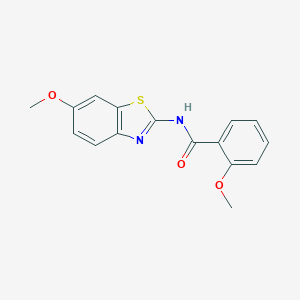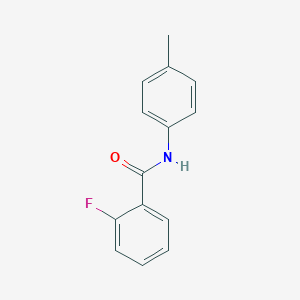![molecular formula C21H16N2O2 B246199 N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBF-509 belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities.
Wirkmechanismus
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of 15-lipoxygenase, which is a key enzyme involved in the biosynthesis of pro-inflammatory mediators. The compound binds to the active site of the enzyme, preventing the formation of leukotrienes, which are potent mediators of inflammation. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit potent anti-inflammatory activity in various in vitro and in vivo models. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may contribute to its potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of various inflammatory diseases. In addition, the compound has been shown to exhibit low toxicity in animal studies, which may make it a safe and effective therapeutic agent. However, one of the limitations of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. One area of interest is the potential use of the compound as a therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. The anti-inflammatory and antioxidant properties of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide may help to reduce the neuroinflammation and oxidative stress that are associated with the pathogenesis of Alzheimer's disease. Another area of interest is the development of novel analogs of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide with improved solubility and bioavailability, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 4-(pyridin-4-ylmethyl) benzaldehyde with 2-hydroxybenzoic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide. The purity and yield of the compound can be improved by using different purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of the enzyme 15-lipoxygenase, which is responsible for the biosynthesis of pro-inflammatory mediators such as leukotrienes. Inhibition of this enzyme has been implicated in the treatment of inflammatory diseases such as asthma, arthritis, and atherosclerosis.
Eigenschaften
Molekularformel |
C21H16N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c24-21(20-14-17-3-1-2-4-19(17)25-20)23-18-7-5-15(6-8-18)13-16-9-11-22-12-10-16/h1-12,14H,13H2,(H,23,24) |
InChI-Schlüssel |
YCBYNPXAELVCMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)



![N-[2-(diethylamino)ethyl]-1-adamantanecarboxamide](/img/structure/B246133.png)



![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

